molecular formula C31H55O9P B1262670 Dolichyl D-mannosyl phosphate

Dolichyl D-mannosyl phosphate

Cat. No. B1262670
M. Wt: 602.7 g/mol
InChI Key: AGLXCEGQRIYVRV-DCNFWXCGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolichyl beta-D-mannosyl phosphate is a dolichyl D-mannosyl phosphate. It is a conjugate acid of a dolichyl beta-D-mannosyl phosphate(1-).

Scientific Research Applications

Role in Glycosylation and Enzyme Activity

Dolichyl D-mannosyl phosphate (Dol-P-Man) is integral in the biosynthesis of N-linked oligosaccharides, O-linked oligosaccharides on yeast glycoproteins, and the synthesis of glycosyl-phosphatidylinositol anchors found on many cell surface glycoproteins. Investigations have determined the activities of fluorescent labeled dolichyl-phosphate derivatives and the intramolecular distances between amino acid residues near the active site of the enzyme-phospholipid interactions, shedding light on the structure and function of the Dol-P-Man synthase and its role in glycosylation processes (Xing et al., 2000). Structural studies of Saccharomyces cerevisiae dolichyl-phosphate-mannose synthase have also provided insights into the synthesis of dolichyl-phosphate-linked oligosaccharide chains in membranes of the endoplasmic reticulum, proposing a molecular mechanism of catalysis (Lamani et al., 2006).

Novel Probes for Identifying ER Proteins

Novel citronellyl-based photoprobes have been designed to identify ER proteins interacting with Dolichyl Phosphate in yeast and mammalian cells. These probes, used in combination with in vitro enzymatic assays and mass spectrometry, show potential for identifying previously unidentified Dol-P-interacting proteins, including those required for the transbilayer movement and regulation of DLO synthesis (Rush et al., 2016).

Human Dolichol-Phosphate-Mannose Synthase Structure

Research has revealed that human dolichol-phosphate-mannose synthase consists of three subunits: DPM1, DPM2, and DPM3. These subunits interact to form the complete enzyme, each playing unique roles in the stability and enzymatic activity of the synthase, highlighting the complex nature of this enzyme in humans (Maeda et al., 2000).

Role in Congenital Disorders

Deficiencies in enzymes involved in the biosynthesis of dolichyl-phosphate mannose can lead to congenital disorders. For instance, deficiency of dolichyl-phosphate mannose synthase-1 causes congenital disorder of glycosylation type Ie, affecting the assembly of N-glycans and resulting in severe developmental delays and other clinical manifestations (Imbach et al., 2000).

Implications in Cardiomyopathy and Glycosylation

Research has also connected mutations in the DOLK gene, responsible for the formation of dolichol-phosphate, to autosomal recessive dilated cardiomyopathy. The deficiency in dolichol kinase, affecting the N-glycosylation and alpha-dystroglycan O-mannosylation, indicates a link between glycosylation processes and certain forms of cardiomyopathy (Lefeber et al., 2011).

properties

Product Name

Dolichyl D-mannosyl phosphate

Molecular Formula

C31H55O9P

Molecular Weight

602.7 g/mol

IUPAC Name

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C31H55O9P/c1-22(2)11-7-12-23(3)13-8-14-24(4)15-9-16-25(5)17-10-18-26(6)19-20-38-41(36,37)40-31-30(35)29(34)28(33)27(21-32)39-31/h11,13,15,17,26-35H,7-10,12,14,16,18-21H2,1-6H3,(H,36,37)/b23-13+,24-15+,25-17-/t26?,27-,28-,29+,30+,31+/m1/s1

InChI Key

AGLXCEGQRIYVRV-DCNFWXCGSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolichyl D-mannosyl phosphate
Reactant of Route 2
Dolichyl D-mannosyl phosphate
Reactant of Route 3
Dolichyl D-mannosyl phosphate
Reactant of Route 4
Reactant of Route 4
Dolichyl D-mannosyl phosphate
Reactant of Route 5
Reactant of Route 5
Dolichyl D-mannosyl phosphate
Reactant of Route 6
Reactant of Route 6
Dolichyl D-mannosyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.